molecular formula C5H4N2 B156044 Pyrrole-2-carbonitrile CAS No. 4513-94-4

Pyrrole-2-carbonitrile

Cat. No.: B156044
CAS No.: 4513-94-4
M. Wt: 92.1 g/mol
InChI Key: BQMPGKPTOHKYHS-UHFFFAOYSA-N
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Description

Pyrrole-2-carbonitrile is an organic compound with the molecular formula C5H4N2. It is a colorless liquid with a distinct aromatic odor. This compound is almost insoluble in water but is soluble in various organic solvents such as ethanol, ether, and benzene. This compound is an important intermediate in organic synthesis, particularly in the fields of medicine and pesticide production .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrole-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of pyrrole with a cyanide compound. For instance, pyrrole can react with sodium cyanide, followed by acid treatment to yield this compound . Another method involves the Vilsmeier-Haack reaction, which uses pyrrole and 1-methylpyrrole to directly synthesize the corresponding 2-nitriles .

Industrial Production Methods: In industrial settings, this compound is often produced using chlorosulfonyl isocyanate, which allows for the direct introduction of a cyano group onto activated aromatics. This method, although less satisfactory in some cases, enables the synthesis of pyrrole-2,4-dicarbonitrile in one step .

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrole-2-carbonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

    Pyrrole-3-carbonitrile: Similar to pyrrole-2-carbonitrile but with the cyano group at the 3-position.

    Pyrrole-2,4-dicarbonitrile: Contains two cyano groups at the 2 and 4 positions.

    1-Methylthis compound: A methylated derivative of this compound.

Uniqueness: this compound is unique due to its specific positioning of the cyano group at the 2-position, which influences its reactivity and the types of derivatives that can be synthesized from it. This positioning allows for selective reactions and the formation of specific products that are not as easily obtained from other similar compounds .

Properties

IUPAC Name

1H-pyrrole-2-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMPGKPTOHKYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196400
Record name Pyrrole-2-carbonitrile
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Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4513-94-4
Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name PYRROLE-2-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pyrrole-2-carbonitrile is a heteroaromatic organic compound. * Molecular Formula: C5H4N2 [] * Molecular Weight: 92.10 g/mol [] * Spectroscopic Data: Characterization is often done using techniques such as IR, MS, UV, and NMR. For instance, the microwave spectrum of the compound has been reported. [, , ]

A: Common synthetic methods include: * Reaction of Pyrrole with Chlorosulfonyl Isocyanate: This approach provides a direct route to the desired compound. [] * Conversion of Pyrrole-2-Carboxaldehyde: Treatment with copper powder and ammonium chloride under an oxygen atmosphere offers an alternative synthetic pathway. [] * Cyclocondensation Reactions: These reactions, often involving α-aminonitriles and enones, provide access to various substituted derivatives, including 3,4-dihydro-2H-pyrrole-2-carbonitriles and 2,3,5-trisubstituted pyrroles. [, , , , ]

A: The compound serves as a versatile building block for constructing: * Fused Pyrroles: Examples include 5,6,7,8-tetrahydroindolizines, 2,3-dihydro-1H-pyrrolizines, and 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines. These structures are prepared via alkylation/annulation sequences. [] * 2,2′-Bipyrroles: Oxidative coupling reactions using copper(II) salts enable the synthesis of these compounds. [] * Polycyclic Frameworks: For example, chemoselective domino condensation reactions have been employed to construct pyrrolo[1′,2′:1,6]pyrazino[2,3-g]indolizines, showcasing the potential for developing new AIE (aggregation-induced emission) materials. [] * Triazole-Fused N-Heterocycles: Reactions with acyl hydrazides provide routes to compounds like 6-acylated pyrrolo[1,2-a][1,2,4]triazolo[5,1-c]pyrazine and pyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazine. [, ]

A: 3,4-Dihydro-2H-pyrrole-2-carbonitriles, readily accessible from enones and aminoacetonitriles, are valuable intermediates for various transformations. [, , ]

A: Research has explored their potential as: * Progesterone Receptor Modulators: Notably, 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) showed potent antagonist activity in preclinical models for contraception, fibroids, endometriosis, and breast cancer. [] * Dipeptidyl Peptidase IV (DPP4) Inhibitors: Computational modeling and structure-activity relationship (SAR) studies on 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]this compound derivatives have been conducted to develop potential antidiabetic agents. [, ] * Androgen Receptor Modulators: Structure-based approaches have identified 5-[4-hydroxyphenyl]this compound derivatives as potent and tissue-selective modulators, offering potential for treating osteoporosis and frailty. []

A: Yes, recent research has investigated the influence of 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]), an ionic liquid containing this compound, on the electrochemical reduction of carbon dioxide (CO2) on silver electrodes. The IL exhibited co-catalytic activity, promoting CO2 reduction to carbon monoxide with high selectivity. []

A: Recent advancements highlight the potential of this compound-based compounds as components in gas sensing devices. Ionic liquids incorporating this compound, such as [EMIM][2-CNpyr], have shown promise as electrolytes and capture molecules for carbon dioxide (CO2) detection in microfluidic electrochemical sensors. []

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